Cas no 1391358-28-3 ((S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride)

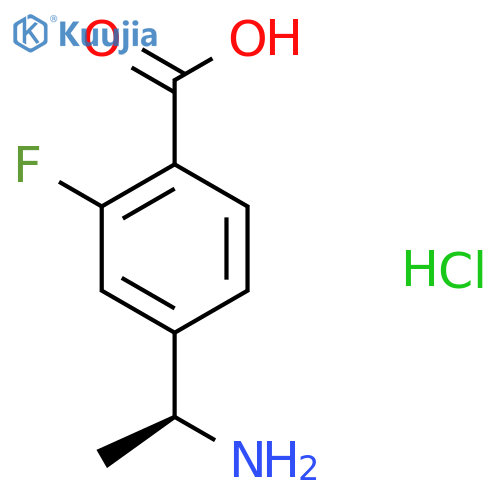

1391358-28-3 structure

商品名:(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

CAS番号:1391358-28-3

MF:C9H11ClFNO2

メガワット:219.640545129776

MDL:MFCD30067496

CID:3045384

PubChem ID:119081526

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

- AX8274381

- (S)-4-(1-Aminoethyl)-2-fluorobenzoic acid HCl

- 4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid;hydrochloride

- MFCD30067496

- 1391358-28-3

- Y10798

- (S)-4-(1-Aminoethyl)-2-fluorobenzoicacidhydrochloride

- AKOS030573433

- SCHEMBL20539247

- BS-15296

- CS-0196735

- 4-[(1S)-1-AMINOETHYL]-2-FLUOROBENZOIC ACID HYDROCHLORIDE

-

- MDL: MFCD30067496

- インチ: 1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m0./s1

- InChIKey: XONSGAXDQPRIKP-JEDNCBNOSA-N

- ほほえんだ: Cl.FC1=C(C(=O)O)C=CC(=C1)[C@H](C)N

計算された属性

- せいみつぶんしりょう: 219.0462344g/mol

- どういたいしつりょう: 219.0462344g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB489386-250 mg |

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid HCl; . |

1391358-28-3 | 250mg |

€1234.30 | 2023-06-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S50100-100mg |

(S)-4-(1-Aminoethyl)-2-fluorobenzoicacidhydrochloride |

1391358-28-3 | 97% | 100mg |

¥1939.0 | 2024-07-19 | |

| Alichem | A019099666-250mg |

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride |

1391358-28-3 | 97% | 250mg |

497.12 USD | 2021-05-31 | |

| eNovation Chemicals LLC | D958593-100mg |

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride |

1391358-28-3 | 97% | 100mg |

$265 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1220885-1g |

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride |

1391358-28-3 | 95% | 1g |

$1300 | 2024-06-03 | |

| Aaron | AR009IC7-100mg |

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride |

1391358-28-3 | 97% | 100mg |

$292.00 | 2025-02-10 | |

| A2B Chem LLC | AE42571-100mg |

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride |

1391358-28-3 | 97% | 100mg |

$197.00 | 2024-04-20 | |

| Ambeed | A115804-1g |

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride |

1391358-28-3 | 97% | 1g |

$1051.0 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1220885-1g |

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid hydrochloride |

1391358-28-3 | 95% | 1g |

$1260 | 2025-02-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S50100-1g |

(S)-4-(1-Aminoethyl)-2-fluorobenzoicacidhydrochloride |

1391358-28-3 | 97% | 1g |

¥8301.0 | 2024-07-19 |

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

1391358-28-3 ((S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1391358-28-3)(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):221.0/379.0/946.0